1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate
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Overview
Description
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate is a boronic acid derivative featuring a cyclopropylmethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate typically involves the reaction of cyclopropylmethyl hydrazine with a suitable boronic acid precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the pyrazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to obtain the dihydrate form, ensuring the compound’s stability and usability in various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions often involve the use of catalysts like palladium or nickel to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while reduction can produce boronic alcohols .
Scientific Research Applications
1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, modulating the activity of the target proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 1-(Cyclopropylmethyl)-1H-pyrazole-4-boronic acid
- 1-(Cyclopropylmethyl)-1H-pyrazole-3-boronic acid
- 1-(Cyclopropylmethyl)-1H-pyrazole-2-boronic acid
Comparison: Compared to these similar compounds, 1-(Cyclopropylmethyl)-1H-pyrazole-5-boronic acid, dihydrate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
[2-(cyclopropylmethyl)pyrazol-3-yl]boronic acid;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O2.2H2O/c11-8(12)7-3-4-9-10(7)5-6-1-2-6;;/h3-4,6,11-12H,1-2,5H2;2*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFMKTBMMXKIEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1CC2CC2)(O)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15BN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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